The synthesis of batzelline D has been achieved through several methods, showcasing its complex structure. A prominent synthetic route involves a divergent synthesis strategy that utilizes key reactions such as Larock indole synthesis and oxidative cyclization. This approach allows for the efficient construction of the pyrroloquinoline core.
Technical Details:
Batzelline D possesses a complex molecular structure characterized by its pyrroloquinoline framework. The molecular formula is , and it has a molecular weight of approximately 238.29 g/mol.
Structural Data:
Batzelline D participates in various chemical reactions that are crucial for its biological activity. Notably, it exhibits selective cytotoxicity by interfering with DNA synthesis in cancer cells.
Reactions and Technical Details:
The mechanism of action for batzelline D primarily revolves around its ability to disrupt cellular processes critical for cancer cell proliferation.
Process and Data:
Batzelline D exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Physical Properties:
Chemical Properties:
Batzelline D holds significant promise in scientific research due to its unique properties and biological activities.
Scientific Uses:
Batzelline D is a pyrroloiminoquinone alkaloid primarily isolated from marine sponges of the order Poecilosclerida, specifically within the genera Batzella and Zyzzya [9]. The deep-water Caribbean sponge Batzella sp. (family Esperiopsidae) represents the prototypical source, with chemical analyses confirming Batzelline D as a secondary metabolite in its tissues [9]. Phylogenetically, Batzella belongs to the clade Guanidine Alkaloid-Producing Sponges, characterized by their synthesis of structurally complex nitrogenous compounds [2]. Concurrently, the Indo-Pacific sponge Zyzzya fuliginosa (family *Acarnidae) yields analogous pyrroloiminoquinones, including makaluvamines and batzelline derivatives, confirming the chemotaxonomic link between these genera [3] [7]. Genomic studies indicate that *Batzella and Zyzzya share a common ancestor within Poecilosclerida, explaining their convergent production of batzellines [8].
Table 1: Sponge Genera Producing Batzelline D
Genus | Family | Geographic Origin | Compound Class | Taxonomic Notes |
---|---|---|---|---|
Batzella | Esperiopsidae | Caribbean Sea | Pyrroloiminoquinone alkaloids | Type species: B. rosea; deep-water habitats |
Zyzzya | Acarnidae | Indo-Pacific | Pyrroloiminoquinone alkaloids | Includes Z. fuliginosa; intertidal/reef zones |
Batzelline D occurs in distinct biogeographic zones, shaped by regional environmental parameters:
Table 2: Ecological Parameters Influencing Batzelline D Distribution
Region | Depth Range (m) | Temperature (°C) | Predation Pressure | Notable Habitats |
---|---|---|---|---|
Caribbean Basin | 100–300 | 8–12 | High (spongivorous fish) | Abyssal slopes, seamounts |
Indo-Pacific | 0–30 | 25–30 | Moderate (starfish) | Coral reefs, intertidal zones |
Batzelline D derives from a conserved pyrrolo[4,3,2-de]quinoline core, synthesized via oxidative coupling of tryptophan and tyrosine precursors [3] [5]. The pathway involves four enzymatic stages:
Genomic evidence suggests symbiotic bacteria (e.g., Entotheonella spp.) may contribute precursors, though sponge-specific enzymes direct final assembly [8]. Isotopic labeling studies in Z. fuliginosa confirm C-13 incorporation from tyrosine into Batzelline D’s ethylphenol moiety [3]. Synthetic biology approaches have replicated early pathway steps using recombinant sponge enzymes, but full in vitro synthesis remains elusive [5].
Table 3: Key Biosynthetic Steps for Pyrroloquinoline Alkaloids
Step | Reactants | Enzymes/Catalysts | Product | Batzelline D Specificity |
---|---|---|---|---|
Precursor Condensation | Tryptamine + Dopaldehyde | Aldehyde-tryptamine ligase | Tetrahydro-β-carboline | High substrate specificity |
Aromatization | Tetrahydro-β-carboline | Flavin monooxygenase | Dihydroimidazo-quinoline | Rate-limiting step |
N-Methylation | Dihydroimidazo-quinoline | SAM-dependent methyltransferase | Batzelline D core | Unique regioselectivity at C9 |
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